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# An In-depth Technical Guide to N-Boc-DLprolinol

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Compound of Interest

Tert-butyl 2Compound Name: (hydroxymethyl)pyrrolidine-1carboxylate

Cat. No.: B154913

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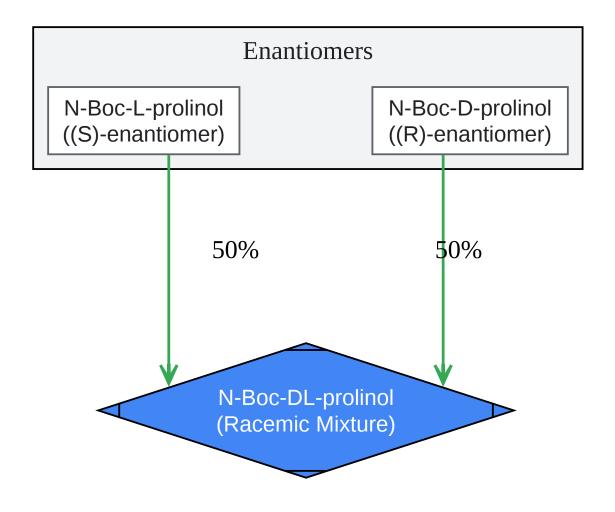
Abstract: This technical guide provides a comprehensive overview of N-Boc-DL-prolinol, a key chiral building block utilized extensively in organic synthesis and pharmaceutical development. The document details the compound's chemical structure, physicochemical properties, and spectroscopic data. Furthermore, it presents detailed experimental protocols for its synthesis and discusses its significant applications. This guide is intended for researchers, scientists, and drug development professionals who require detailed technical information for the effective utilization of N-Boc-DL-prolinol in their work.

### **Chemical Structure and Identification**

N-Boc-DL-prolinol, systematically named tert-butyl (rac)-2-(hydroxymethyl)pyrrolidine-1-carboxylate, is a racemic mixture of the N-Boc-protected forms of D-prolinol and L-prolinol. The core structure consists of a five-membered pyrrolidine ring with a hydroxymethyl group at the C2 position. The secondary amine of the pyrrolidine ring is protected by a tert-butoxycarbonyl (Boc) group. This bulky, acid-labile protecting group enhances the compound's stability and solubility in organic solvents, making it a versatile intermediate for multi-step syntheses.[1]

The presence of a stereocenter at the C2 position means the compound exists as two non-superimposable mirror images, or enantiomers: (S)-N-Boc-prolinol (L-form) and (R)-N-Boc-prolinol (D-form). N-Boc-DL-prolinol is an equimolar mixture of these two enantiomers.





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**Figure 1:** Relationship between N-Boc-prolinol enantiomers and the racemic mixture.

Quantitative data and chemical identifiers for N-Boc-prolinol are summarized in the tables below. Note that specific CAS numbers are assigned to the individual enantiomers.

Table 1: Chemical Identifiers for N-Boc-prolinol



Identifier	Value
IUPAC Name	tert-butyl (rac)-2- (hydroxymethyl)pyrrolidine-1-carboxylate
Molecular Formula	C10H19NO3
Molecular Weight	201.26 g/mol
CAS Number (L-form)	69610-40-8
CAS Number (D-form)	83435-58-9[2]
Synonyms (L-form)	(S)-1-Boc-2-pyrrolidinemethanol, Boc-L-prolinol[3][4]
Synonyms (D-form)	(R)-1-Boc-2-pyrrolidinemethanol, Boc-D-prolinol[2]
InChI Key (L-form)	BFFLLBPMZCIGRM-QMMMGPOBSA-N[3]
InChI Key (D-form)	BFFLLBPMZCIGRM-MRVPVSSYSA-N[2]

 $|\ \mathsf{Canonical}\ \mathsf{SMILES}\ (\mathsf{L}\text{-}\mathsf{form})\ |\ \mathsf{CC}(\mathsf{C})(\mathsf{C})\mathsf{OC}(=\mathsf{O})\mathsf{N}1\mathsf{CCC}[\mathsf{C}@\mathsf{H}]1\mathsf{CO}\ |$ 

# **Physicochemical and Spectroscopic Properties**

N-Boc-DL-prolinol is typically a white crystalline powder or solid at room temperature. Its properties are largely defined by the pyrrolidine alcohol structure and the Boc protecting group. As a racemic mixture, its bulk physical properties, such as melting point, may differ from those of the pure enantiomers. The optical rotation of the DL-form is zero.

Table 2: Physicochemical Properties



Property	Value	Reference
Appearance	White crystalline powder	[1]
Melting Point (L-form)	62-64 °C	[1]
Solubility	Soluble in chloroform, methanol. Limited solubility in water.	[1]
Optical Rotation (L-form)	$[\alpha]^{21}/D$ -48° (c = 1.3 in chloroform)	

| Storage Temperature | 2-8°C, inert atmosphere |[1] |

Table 3: Spectroscopic Data Summary

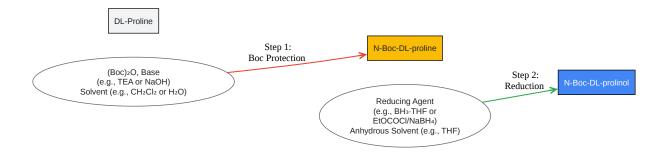
Spectroscopy	Expected Characteristics
<sup>1</sup> H NMR	Signals corresponding to the tert-butyl protons (singlet, ~1.4 ppm), pyrrolidine ring protons (multiplets, ~1.7-4.1 ppm), the hydroxymethyl protons (multiplet, ~3.4-3.7 ppm), and the hydroxyl proton (broad singlet, variable). Due to hindered rotation around the N-Boc amide bond, some signals may appear as two distinct sets of peaks for cis/trans rotamers.
<sup>13</sup> C NMR	Signals for the tert-butyl carbons (~28 ppm for CH₃ and ~80 ppm for the quaternary carbon), pyrrolidine ring carbons (~23-60 ppm), the hydroxymethyl carbon (~64 ppm), and the carbamate carbonyl carbon (~155 ppm).

| Infrared (IR) | Broad absorption band for the O-H stretch ( $\sim$ 3400 cm $^{-1}$ ), C-H stretching bands ( $\sim$ 2870-2970 cm $^{-1}$ ), and a strong C=O stretching band for the urethane carbonyl ( $\sim$ 1670 cm $^{-1}$ ).



## **Synthesis and Experimental Protocols**

N-Boc-DL-prolinol is most commonly synthesized via a two-step process starting from DL-proline. The first step involves the protection of the secondary amine with a tert-butoxycarbonyl (Boc) group, followed by the reduction of the carboxylic acid to a primary alcohol.



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Figure 2: General synthesis workflow for N-Boc-DL-prolinol from DL-proline.

Experimental Protocol 1: Synthesis of N-Boc-DL-proline

This protocol describes the protection of the amine group of DL-proline using di-tert-butyl dicarbonate ((Boc)<sub>2</sub>O).

#### Materials:

- DL-proline
- Di-tert-butyl dicarbonate ((Boc)<sub>2</sub>O)
- Sodium hydroxide (NaOH) or Triethylamine (TEA)
- Dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>) or Water/Dioxane
- Hydrochloric acid (HCl) or Citric acid solution
- Ethyl acetate



- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>) or sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)

#### Procedure:

- Dissolution: Dissolve DL-proline (1.0 eq) in a suitable solvent system. For an aqueous system, use a solution of NaOH (1.1 eq) in water. For an organic system, suspend DL-proline in a solvent like dichloromethane and add triethylamine (1.2 eq).
- Addition of (Boc)<sub>2</sub>O: Cool the mixture to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate (1.1 eq) in the reaction solvent dropwise over 30 minutes.
- Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Work-up (Aqueous): If using an aqueous system, wash the reaction mixture with a nonpolar solvent like hexanes to remove unreacted (Boc)<sub>2</sub>O. Cool the aqueous layer to 0 °C and acidify to pH 2-3 with cold 1M HCl.
- Work-up (Organic): If using an organic system, wash the reaction mixture sequentially with a 10% citric acid solution, water, and brine.[5]
- Extraction: Extract the product from the acidified aqueous phase into an organic solvent such as ethyl acetate (3x volumes).
- Isolation: Combine the organic layers, dry over anhydrous MgSO<sub>4</sub> or Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield N-Boc-DL-proline, which is often a white solid or a viscous oil.

Experimental Protocol 2: Reduction of N-Boc-DL-proline to N-Boc-DL-prolinol

This protocol describes the reduction of the carboxylic acid functional group to a primary alcohol.

#### Materials:



- N-Boc-DL-proline
- Borane tetrahydrofuran complex (BH₃·THF, 1M solution) or Ethyl Chloroformate and Sodium Borohydride (NaBH₄)
- Anhydrous tetrahydrofuran (THF)
- Methanol
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)

Procedure (Using BH3.THF):

- Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-DL-proline (1.0 eq) in anhydrous THF.
- Reduction: Cool the solution to 0 °C. Add the 1M solution of BH₃·THF (1.5-2.0 eq) dropwise via syringe, maintaining the temperature below 5 °C.
- Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
- Quenching: Carefully quench the reaction by cooling it back to 0 °C and adding methanol dropwise until gas evolution ceases.
- Work-up: Remove the solvent under reduced pressure. To the resulting residue, add ethyl acetate and saturated aqueous NaHCO<sub>3</sub> solution. Stir for 30 minutes.
- Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2x volumes).



 Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure N-Boc-DL-prolinol.

### **Applications in Research and Drug Development**

N-Boc-DL-prolinol serves as a crucial intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its bifunctional nature (a protected amine and a primary alcohol) allows for selective chemical transformations at either end of the molecule.

- Chiral Building Block: The enantiopure forms, N-Boc-L-prolinol and N-Boc-D-prolinol, are
  widely used as chiral auxiliaries and building blocks in asymmetric synthesis.[6] They are
  precursors for creating chiral ligands for catalysis and for synthesizing stereochemically
  defined molecules.[1]
- Pharmaceutical Synthesis: N-Boc-prolinol derivatives are key intermediates in the synthesis
  of various active pharmaceutical ingredients (APIs). A notable example is its use as a
  precursor in the synthesis of Daclatasvir, a potent inhibitor of the hepatitis C virus (HCV)
  non-structural protein 5A (NS5A).[1]
- Nicotinic Acetylcholine Receptor Ligands: The prolinol scaffold is a component of novel ligands designed to target nicotinic acetylcholine receptors, which have potential as cognition-enhancing agents.[1][6]

# Safety and Handling

N-Boc-DL-prolinol is classified as an irritant and should be handled with appropriate safety precautions.

- Personal Protective Equipment (PPE): It is recommended to wear protective gloves, safety glasses with side shields, and a lab coat when handling this compound. In case of dust formation, a dust mask (e.g., N95) should be used.
- Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust. Handle in a
  well-ventilated area, preferably a chemical fume hood.



Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.
 Recommended storage is at 2-8°C under an inert atmosphere to maintain its integrity.[1]

### Conclusion

N-Boc-DL-prolinol is a valuable and versatile synthetic intermediate whose utility is well-established in both academic research and industrial drug development. The stability afforded by the Boc protecting group, combined with the reactivity of the primary alcohol, allows for its strategic incorporation into complex molecular architectures. The detailed protocols and data provided in this guide are intended to equip researchers with the necessary technical information to effectively and safely utilize N-Boc-DL-prolinol in their synthetic endeavors.

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### References

- 1. nbinno.com [nbinno.com]
- 2. N-(tert-Butoxycarbonyl)-D-prolinol | C10H19NO3 | CID 688279 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-Boc-L-prolinol, 98+% | Fisher Scientific [fishersci.ca]
- 4. (S)-(-)-N-Boc-prolinol | C10H19NO3 | CID 643448 PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. BOC-L-Prolinol CAS#: 69610-40-8 [m.chemicalbook.com]
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